(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of indole derivatives with pyrazolone derivatives under specific reaction conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Scientific Research Applications
(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, modulating various biological processes. For example, it can inhibit certain enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
When compared to other indole derivatives, (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of the indole and pyrazolone moieties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-methyl-2-phenyl-1H-pyrazol-3-one: A simpler pyrazolone derivative with distinct chemical properties
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-17(11-14-12-20-18-10-6-5-9-16(14)18)19(23)22(21-13)15-7-3-2-4-8-15/h2-12,21H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFZJLGDFSPDU-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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